Regrelor
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Regrelor is synthesized from adenosine diphosphate (ADP), an endogenous chemical involved in metabolism. The synthesis involves the addition of a lipophilic moiety like cinnamaldehyde at the C-2’ and C-3’ positions, combined with ethylurea at N-6 on the adenine base . The compound is produced as a di sodium salt, where the two sodium atoms bind the negatively charged phosphate moiety in solution .
化学反応の分析
Regrelor undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to its corresponding reduced forms.
Substitution: this compound can undergo substitution reactions where specific groups in the molecule are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
科学的研究の応用
Regrelor has been investigated for its potential use in various scientific research applications, including:
Chemistry: As a model compound for studying purinergic receptor antagonists.
Biology: In research related to platelet aggregation and blood clotting mechanisms.
Medicine: For potential use in treating blood clotting disorders and during coronary artery bypass surgery
Industry: As a reference compound in the development of new antiplatelet drugs.
作用機序
Regrelor exerts its effects by acting as a purinergic P2 receptor (P2Y12) antagonist. It competitively inhibits the binding of adenosine diphosphate (ADP) to the P2Y12 receptor on platelets, thereby preventing platelet aggregation. This mechanism is similar to other antiplatelet drugs like clopidogrel and ticagrelor . The primary metabolite of this compound is called INS51088 .
類似化合物との比較
Regrelor is similar to other purinergic P2 receptor (P2Y12) antagonists such as clopidogrel and ticagrelor. it is unique in its reversible and competitive antagonism of the P2Y12 receptor . Unlike clopidogrel, which is an irreversible antagonist, this compound’s effects can be quickly reversed upon discontinuation of treatment . Similar compounds include:
Clopidogrel: An irreversible P2Y12 receptor antagonist.
Ticagrelor: A reversible P2Y12 receptor antagonist with a different chemical structure.
特性
CAS番号 |
787548-03-2 |
---|---|
分子式 |
C22H25N6O8P |
分子量 |
532.4 g/mol |
IUPAC名 |
[(2S,3aR,4R,6R,6aR)-4-[6-(ethylcarbamoylamino)purin-9-yl]-2-[(E)-2-phenylethenyl]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C22H25N6O8P/c1-2-23-22(29)27-19-16-20(25-11-24-19)28(12-26-16)21-18-17(14(34-21)10-33-37(30,31)32)35-15(36-18)9-8-13-6-4-3-5-7-13/h3-9,11-12,14-15,17-18,21H,2,10H2,1H3,(H2,30,31,32)(H2,23,24,25,27,29)/b9-8+/t14-,15+,17-,18-,21-/m1/s1 |
InChIキー |
NXHAXEBZOXCDKD-XIXRRVGJSA-N |
異性体SMILES |
CCNC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]4[C@@H]([C@H](O3)COP(=O)(O)O)O[C@@H](O4)/C=C/C5=CC=CC=C5 |
SMILES |
CCNC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C4C(C(O3)COP(=O)(O)O)OC(O4)C=CC5=CC=CC=C5 |
正規SMILES |
CCNC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C4C(C(O3)COP(=O)(O)O)OC(O4)C=CC5=CC=CC=C5 |
その他のCAS番号 |
787548-03-2 |
同義語 |
INS 50589 INS-50589 INS50589 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。